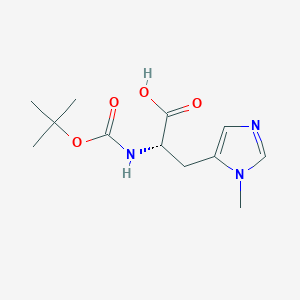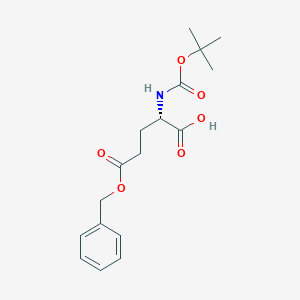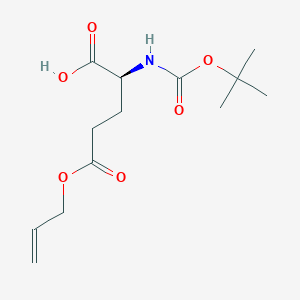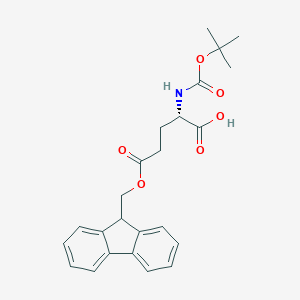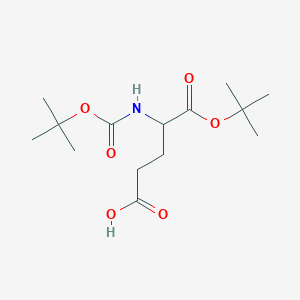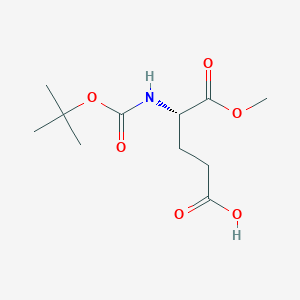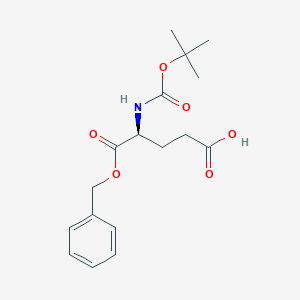
Boc-Asp(OtBu)-OH
Übersicht
Beschreibung
“Boc-Asp(OtBu)-OH” is an aspartic acid derivative . It is also known as "N-α-t.-Boc-L-aspartic acid β-t.-butyl ester" . The CAS number is 34582-32-6 .
Synthesis Analysis
“Boc-Asp(OtBu)-OH” is used as a building block for the synthesis of side-chain modified aspartic acid derivatives . A titanium tetrachloride-based methodology has been reported for the synthesis of dipeptides, which could potentially involve "Boc-Asp(OtBu)-OH" .Molecular Structure Analysis
The molecular formula of “Boc-Asp(OtBu)-OH” is C₁₃H₂₃NO₆ . Its molar mass is 289.32 g/mol .Physical And Chemical Properties Analysis
“Boc-Asp(OtBu)-OH” has a density of 1.1±0.1 g/cm³, a boiling point of 432.6±40.0 °C at 760 mmHg, and a flash point of 215.4±27.3 °C . It has 7 H bond acceptors, 2 H bond donors, 8 freely rotating bonds, and a polar surface area of 102 Ų .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis : Boc-Asp(OtBu)-OH is frequently used in the synthesis of peptides, as demonstrated in the synthesis of a partially protected heptapeptide corresponding to bovine pancreatic ribonuclease (Hoogerhout, Schattenkerk, & Kerling, 2010).
Self-Assembled Structures : This compound contributes to the self-assembled structures of modified amino acids, potentially useful in material chemistry and biomedical applications (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).
Radiolabeling and Biological Activity : In studies of peptides' effects on oogenesis, Boc-Asp(OtBu)-OH has been used for synthesizing peptides and their analogues, further exploring their biological activities (Hlaváček, Bennettová, Barth, & Tykva, 2009).
Cardioprotective Agent : It has been a component in the synthesis of a novel tetrapeptide derivative that exhibits cardioprotective properties (Manikandan et al., 2002).
Microwave-Assisted Solid-Phase Synthesis : Utilized in the efficient microwave-assisted solid-phase synthesis of cyclic RGD peptides, which are potent antagonists for the αvβ3 integrin receptor (Yamada et al., 2012).
Inhibitor of Multidrug Resistance P-glycoprotein : It's an integral part of compounds designed to inhibit drug efflux through P-glycoprotein, a major player in multidrug resistance (Arnaud et al., 2010).
Antifungal Agents : Boc-Asp(OtBu)-OH is used in the synthesis of antifungal substances and their derivatives (Ohwada et al., 1994).
Peptide Derivatives for Anti-inflammatory Activities : In studies related to arthritis, this compound has been used in the synthesis of peptide derivatives showing anti-inflammatory activities (Kumar et al., 2004).
Safety and Hazards
Zukünftige Richtungen
Amino acids and amino acid derivatives like “Boc-Asp(OtBu)-OH” have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . This suggests potential future directions in the fields of nutrition and exercise physiology.
Wirkmechanismus
Target of Action
Boc-Asp(OtBu)-OH, also known as N-α-t.-Boc-L-aspartic acid α-t.-butyl ester , is primarily used in the field of peptide and protein synthesis . Its primary targets are the amino acids in peptide chains, specifically the aspartic acid residues .
Mode of Action
Boc-Asp(OtBu)-OH acts as a protective agent for the aspartic acid residues during peptide synthesis . It protects the carboxyl and amino groups of aspartic acid, preventing unwanted reactions and degradation . The Boc (tert-butoxycarbonyl) group protects the amino group, while the OtBu (tert-butyl) group protects the carboxyl group .
Biochemical Pathways
The compound plays a crucial role in solid-phase peptide synthesis, a biochemical pathway for creating specific peptide sequences . By protecting the reactive groups of aspartic acid, Boc-Asp(OtBu)-OH ensures that the peptide chain forms correctly without unwanted side reactions .
Pharmacokinetics
Its solubility in organic solvents like dmf (dimethylformamide) and dcm (dichloromethane) is crucial for its role in peptide synthesis .
Result of Action
The use of Boc-Asp(OtBu)-OH in peptide synthesis results in the accurate formation of peptide chains with aspartic acid residues . After the peptide chain is formed, the protective groups are removed, revealing the aspartic acid residue in its original form .
Action Environment
The action of Boc-Asp(OtBu)-OH is influenced by the conditions of the peptide synthesis process . Factors such as temperature, solvent used, and the presence of other reagents can affect its efficacy and stability . It is typically stored below +30°C to maintain its stability .
Eigenschaften
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,16,17)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJDCONJXLIIPW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426683 | |
| Record name | Boc-Asp(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Asp(OtBu)-OH | |
CAS RN |
1676-90-0 | |
| Record name | Boc-Asp(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-4-tert-butoxy-2-(tert-butoxycarbonylamino)-4-oxo-butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




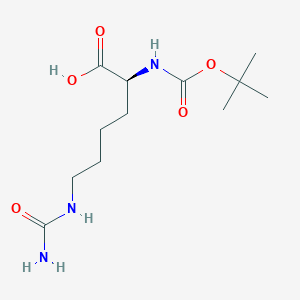

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)
